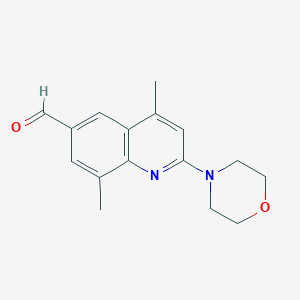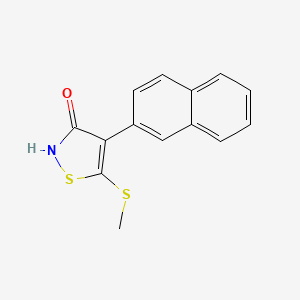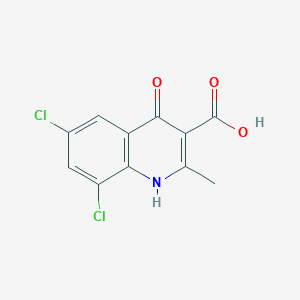
4,8-Dimethyl-2-morpholinoquinoline-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-Dimethyl-2-morpholinoquinoline-6-carbaldehyde is an organic compound with the molecular formula C16H18N2O2 and a molecular weight of 270.33 g/mol . This compound is characterized by a quinoline ring system substituted with dimethyl groups at positions 4 and 8, a morpholino group at position 2, and an aldehyde group at position 6 . It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dimethyl-2-morpholinoquinoline-6-carbaldehyde typically involves the construction of the quinoline ring system followed by the introduction of the morpholino and aldehyde groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinoline core. Subsequent functionalization steps introduce the dimethyl, morpholino, and aldehyde groups .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 4,8-Dimethyl-2-morpholinoquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The morpholino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and amines.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4,8-Dimethyl-2-morpholinoquinoline-6-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,8-Dimethyl-2-morpholinoquinoline-6-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or disrupt cellular processes. Similarly, its anticancer activity may involve the inhibition of key enzymes or signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
2-Morpholinoquinoline-6-carbaldehyde: Lacks the dimethyl substitutions at positions 4 and 8.
4,8-Dimethylquinoline-6-carbaldehyde: Lacks the morpholino group at position 2.
4,8-Dimethyl-2-quinolinecarboxaldehyde: Lacks the morpholino group and has different substitution patterns.
Uniqueness: 4,8-Dimethyl-2-morpholinoquinoline-6-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
89446-48-0 |
|---|---|
Molecular Formula |
C16H18N2O2 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
4,8-dimethyl-2-morpholin-4-ylquinoline-6-carbaldehyde |
InChI |
InChI=1S/C16H18N2O2/c1-11-8-15(18-3-5-20-6-4-18)17-16-12(2)7-13(10-19)9-14(11)16/h7-10H,3-6H2,1-2H3 |
InChI Key |
HZHJHQYQTNTKCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(C=C2C)N3CCOCC3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6,7-Dimethoxy-2-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B11849932.png)
![8-Bromo-6H-benzo[c]chromen-6-one](/img/structure/B11849939.png)
![[3-(3-phenylphenyl)phenyl]boronic acid](/img/structure/B11849952.png)



![3-(Pyridin-2-yl)-7-(trimethylsilyl)[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B11849974.png)

